N-Nitrobis(2,2,2-trinitroethyl)amine
Overview
Description
N-Nitrobis(2,2,2-trinitroethyl)amine is a chemical compound with the molecular formula C4H4N8O14 It is known for its high nitrogen content and complex structure, which includes multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrobis(2,2,2-trinitroethyl)amine typically involves the nitration of precursor compounds. One common method is the nitration of bis(2,2,2-trinitroethyl)amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the safety and efficiency of the reaction. The product is then purified through crystallization and filtration techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Nitrobis(2,2,2-trinitroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitrate compounds, while reduction typically produces amines.
Scientific Research Applications
N-Nitrobis(2,2,2-trinitroethyl)amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of N-Nitrobis(2,2,2-trinitroethyl)amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trinitroethyl)amine
- 1,1,1,3,5,5,5-heptanitro-3-azapentane
Uniqueness
N-Nitrobis(2,2,2-trinitroethyl)amine is unique due to its high nitrogen content and the presence of multiple nitro groups, which confer high reactivity and energy content. This makes it particularly valuable in applications requiring high-energy materials, such as explosives and propellants.
Properties
IUPAC Name |
N,N-bis(2,2,2-trinitroethyl)nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O14/c13-6(14)3(7(15)16,8(17)18)1-5(12(25)26)2-4(9(19)20,10(21)22)11(23)24/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCKTXOIZCSHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173574 | |
Record name | N-Nitrobis(2,2,2-trinitroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19836-28-3 | |
Record name | N-Nitrobis(2,2,2-trinitroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrobis(2,2,2-trinitroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.